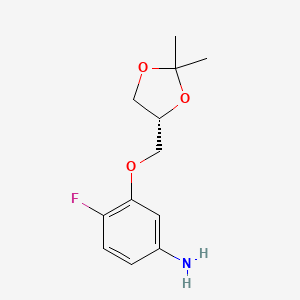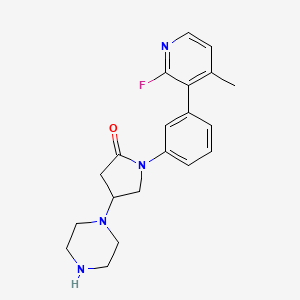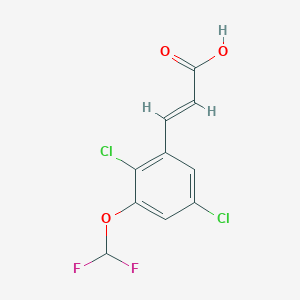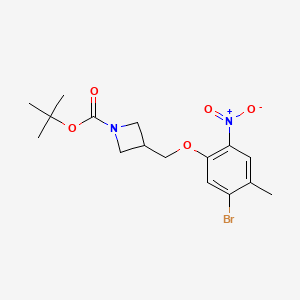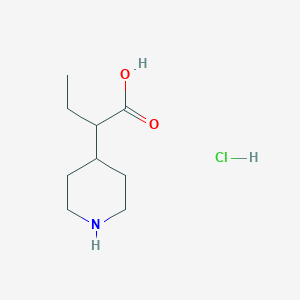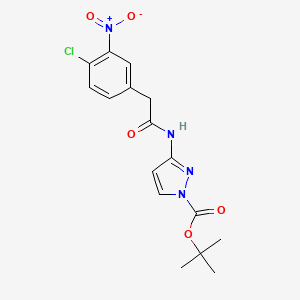
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrazole ring, a chloro-nitrophenyl group, and a tert-butoxycarbonyl (Boc) protecting group. Compounds like this are often used in medicinal chemistry and organic synthesis due to their unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the Boc Protecting Group: The pyrazole ring is then protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Acetamide Formation: The protected pyrazole is then reacted with 4-chloro-3-nitrobenzoyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Scale-up processes also consider cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Substitution: Formation of various substituted derivatives.
Reduction: Formation of the corresponding amine.
Deprotection: Formation of the free amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors or receptor ligands.
Medicine: Exploration as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials or agrochemicals.
Wirkmechanismus
The mechanism of action of N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the pyrazole ring and nitrophenyl group can influence its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-Boc-3-pyrazolyl)-2-(4-chlorophenyl)acetamide: Lacks the nitro group, which can affect its reactivity and biological activity.
N-(1-Boc-3-pyrazolyl)-2-(4-nitrophenyl)acetamide: Lacks the chloro group, which can influence its chemical properties.
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-methylphenyl)acetamide: Contains a methyl group instead of a nitro group, altering its steric and electronic properties.
Uniqueness
N-(1-Boc-3-pyrazolyl)-2-(4-chloro-3-nitrophenyl)acetamide is unique due to the combination of the chloro and nitro groups on the phenyl ring, which can significantly impact its chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C16H17ClN4O5 |
|---|---|
Molekulargewicht |
380.78 g/mol |
IUPAC-Name |
tert-butyl 3-[[2-(4-chloro-3-nitrophenyl)acetyl]amino]pyrazole-1-carboxylate |
InChI |
InChI=1S/C16H17ClN4O5/c1-16(2,3)26-15(23)20-7-6-13(19-20)18-14(22)9-10-4-5-11(17)12(8-10)21(24)25/h4-8H,9H2,1-3H3,(H,18,19,22) |
InChI-Schlüssel |
CXLCGIHVFADFKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=CC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




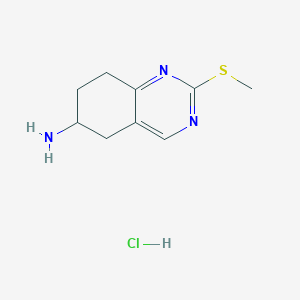

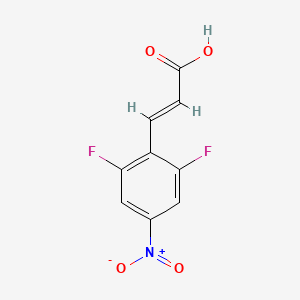
![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
